6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one
Description
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is a bicyclic heterocyclic compound featuring a partially saturated isoquinolinone core with a dimethylamino (-N(CH₃)₂) substituent at the 6-position. This scaffold is notable for its structural mimicry of steroid A/B rings, enabling interactions with biological targets such as tubulin and metabotropic glutamate receptors (mGlu) .
Properties
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-3-4-10-8(7-9)5-6-12-11(10)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYDDCPVLLCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Castagnoli–Cushman Reaction Adaptations
The Castagnoli–Cushman reaction, which couples homophthalic anhydrides with imines, has been leveraged to construct 3,4-dihydroisoquinolin-1(2H)-one derivatives. For 6-(dimethylamino) variants, this approach requires:
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Imine Formation : Reacting 3-(dimethylamino)phenethylamine with aromatic aldehydes in dichloromethane (DCM) at room temperature for 24 hours to generate intermediate imines.
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Cyclization : Treating the imine with homophthalic anhydride in refluxing toluene, yielding the dihydroisoquinolinone core after recrystallization.
Key Data :
One-Pot Cyclization Strategy
A patent-pending one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride provides a template for adapting to the dimethylamino analog:
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Formylation : 3-(Dimethylamino)phenethylamine reacts with ethyl formate under reflux to form N-(2-(3-(dimethylamino)phenyl)ethyl)formamide.
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Oxalyl Chloride Activation : The formamide intermediate is treated with oxalyl chloride in acetonitrile at 10–20°C, forming an acyl chloride derivative.
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Phosphotungstic Acid-Catalyzed Cyclization : Addition of phosphotungstic acid (0.5 mol%) induces cyclization at 50–55°C, followed by methanol quenching to remove oxalic acid byproducts.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–55°C |
| Catalyst Loading | 0.5 mol% |
| Yield | 75–80% (extrapolated) |
| Purity | >99% (HPLC) |
Post-Synthetic Modification
Introducing the dimethylamino group post-cyclization offers an alternative route:
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Nitration : Electrophilic nitration of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.
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Reduction and Alkylation : Catalytic hydrogenation of the nitro group to an amine, followed by dimethylation using methyl iodide and a base.
Challenges :
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Low regioselectivity during nitration.
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Over-alkylation side reactions requiring careful stoichiometric control.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
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Phosphotungstic Acid : Superior to Brønsted acids (e.g., H2SO4) in minimizing side reactions, achieving 80% yield.
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Lewis Acids : Aluminum chloride (AlCl3) tested for Friedel–Crafts pathways but led to decomposition of dimethylamino groups.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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1H NMR : The dimethylamino group resonates as a singlet at δ 2.85–3.00 ppm (6H).
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13C NMR : Carbonyl carbon at δ 168–170 ppm confirms lactam formation.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Limitations |
|---|---|---|---|---|
| Castagnoli–Cushman | 60–70% | >95% | Moderate | Limited substrate availability |
| One-Pot Cyclization | 75–80% | >99% | High | Sensitivity to moisture |
| Post-Synthetic Alkylation | 40–50% | 85–90% | Low | Multi-step, low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Alzheimer's Disease Treatment
One of the prominent applications of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that derivatives of this compound can act as dual-target inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are vital in managing AD symptoms.
- Case Study : A study synthesized a series of hybrid compounds incorporating 3,4-dihydroisoquinolinone and dithiocarbamate structures. The most promising compound demonstrated potent inhibitory activity against AChE and MAO-B with IC50 values of 0.28 µM and 2.81 µM, respectively. Furthermore, it was shown to penetrate the blood-brain barrier effectively without acute toxicity in animal models .
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | BBB Penetration | Toxicity Level |
|---|---|---|---|---|
| 3e | 0.28 | 2.81 | Yes | Low |
Antitumor Activity
The compound has also been investigated for its antitumor properties. The isoquinoline structure is known for its ability to interact with various biological targets involved in cancer progression.
- Research Findings : Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown cytotoxic effects against several cancer cell lines. These compounds disrupt cellular mechanisms that lead to apoptosis in cancer cells .
Antifungal Agents
In agricultural research, this compound has been explored for its antifungal properties against phytopathogens.
- Case Study : A study synthesized 59 derivatives of the compound to evaluate their effectiveness against Pythium recalcitrans, a significant plant pathogen. The most effective derivative exhibited an EC50 value of 14 µM, outperforming the commercial antifungal hymexazol (37.7 µM). Additionally, it achieved a preventive efficacy of 96.5% at higher doses .
| Derivative | EC50 (µM) | Preventive Efficacy (%) at 5 mg/pot |
|---|---|---|
| I23 | 14 | 96.5 |
| Hymexazol | 37.7 | 63.9 |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from the isoquinoline scaffold.
- Findings : The presence of specific functional groups significantly influences biological activity. For instance, a carboxyl group at the C4 position was found necessary for enhancing antioomycete activity . The development of quantitative structure–activity relationship (QSAR) models has facilitated the identification of structural requirements that maximize potency against target pathogens.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a template for diverse derivatives with varied substituents and biological activities. Below is a comparative analysis of key analogs:
Substituent-Driven Activity Modulation
Structural and Functional Insights
- Electron-Donating Groups: 6-Hydroxy/methoxy derivatives (e.g., 16g, 17f) exhibit potent antiproliferative and anti-tubulin activities, attributed to hydrogen bonding and conformational rigidity . In contrast, the dimethylamino group’s stronger electron-donating capacity may enhance solubility without sacrificing tubulin binding, though direct evidence is needed.
- Bulk and Conformation: Phenylethynyl-substituted analogs (e.g., MRZ 3573) show mGlu receptor modulation, suggesting that bulky substituents favor allosteric interactions. The dimethylamino group’s smaller size may limit steric hindrance, enabling access to alternative binding pockets .
- Boronate Derivatives: Compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-DHIQ (CAS 376584-30-4) are utilized in chemosensing and Suzuki couplings, highlighting the scaffold’s adaptability for non-therapeutic applications .
Biological Activity
6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and data tables.
Synthesis and Derivatives
The compound can be synthesized through the Castagnoli–Cushman reaction, which has been employed to produce various derivatives of 3,4-dihydroisoquinolin-1(2H)-one. These derivatives have been screened for their biological activities, particularly against pathogens like Pythium recalcitrans, a significant plant pathogen.
Antioomycete Activity
Recent studies have shown that certain derivatives of this compound exhibit potent antioomycete activity. For instance, compound I23 demonstrated an EC50 value of 14 µM against P. recalcitrans, outperforming the commercial antifungal hymexazol (EC50 = 37.7 µM) . The in vivo preventive efficacy of I23 was reported at 75.4% at a dose of 2.0 mg/pot, indicating its potential as an agricultural biopesticide.
| Compound | EC50 (µM) | Preventive Efficacy (%) |
|---|---|---|
| I23 | 14 | 75.4 |
| Hymexazol | 37.7 | 63.9 |
Poly(ADP-ribose) Polymerase Inhibition
Another significant aspect of the biological activity of this compound is its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP). In vitro studies indicate that derivatives of this scaffold can achieve nanomolar IC50 values against PARP1 and PARP2, suggesting their utility in cancer therapy . For example, a derivative displayed an IC50 of 156 nM against PARP1, highlighting its potency compared to existing inhibitors like Olaparib.
| Compound | Target | IC50 (nM) |
|---|---|---|
| Derivative A | PARP1 | 156 |
| Olaparib | PARP1 | ~1000 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the molecular structure affect biological activity. The presence of specific functional groups, such as carboxyl groups at the C4 position, has been linked to enhanced activity against Pythium recalcitrans and improved selectivity for PARP inhibition .
Case Study: Agricultural Application
A study focusing on the agricultural application of I23 revealed its effectiveness in reducing the incidence of diseases caused by Pythium recalcitrans. The compound's mechanism appears to involve disrupting the biological membrane systems of the pathogen, which was confirmed through physiological and biochemical analyses .
Case Study: Cancer Treatment
In cancer research, derivatives exhibiting PARP inhibition have shown promise in preclinical models. The lead compound from this series demonstrated a significant reduction in cancer cell viability in vitro, suggesting its potential as a therapeutic agent for breast cancer treatment .
Q & A
Q. What are the predominant synthetic routes for 6-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via:
- Palladium-catalyzed C-H activation : Pd(II)-catalyzed annulation of N-benzoylsulfonamide with allenes under ambient conditions, enabling intermolecular cyclization. This method tolerates functional groups on terminal/internal allenes and avoids inert-atmosphere requirements .
- Radical cyclization : A metal-free approach involving hydroxyalkylation-initiated radical cyclization of N-allylbenzamide. This method proceeds via C(sp³)-H cleavage and oxyalkylation, forming the dihydroisoquinolinone core .
- Multi-step functionalization : For example, nitro reduction (e.g., H₂/Pd-C) followed by amine alkylation or coupling reactions (e.g., thiophene-2-carboximidamide derivatization) to introduce the dimethylamino group .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Exact mass and isotopic profiling : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass 163.0546 for the core structure) .
- NMR spectroscopy : Key signals include δ ~2.3–2.7 ppm (dimethylamino protons), δ ~3.0–3.5 ppm (methylene groups in the dihydroisoquinolinone ring), and δ ~6.4–8.1 ppm (aromatic protons). ¹H and ¹³C NMR data align with structurally similar derivatives .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between aromatic rings and deviations in heterocyclic planes (e.g., 43.66° in related dihydroisoquinolinones) .
Q. How is this compound evaluated for biological activity in preliminary assays?
- Enzyme inhibition : Tested against targets like D-amino acid oxidase (DAAO) or EZH2 using fluorometric assays or binding studies. IC₅₀ values are compared to coumarin derivatives or optimized inhibitors (e.g., PF-06821497 for EZH2) .
- Antimicrobial screening : Assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with structural analogs showing activity against Th species .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed annulation for synthesizing this compound?
Control experiments and kinetic isotope effect (KIE) studies suggest a Pd(II)/Pd(IV) catalytic cycle. The reaction proceeds via:
C-H activation at the benzamide position.
Allenyl insertion into the Pd–C bond.
Reductive elimination to form the six-membered ring.
Regioselectivity is governed by steric and electronic factors of the allene substituents .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity in structure-activity relationship (SAR) studies?
- Dimethylamino group : Enhances solubility and target binding (e.g., EZH2 inhibition via interactions with catalytic SET domain).
- Fluorine or nitro groups : Improve metabolic stability or modulate electronic properties. For example, 8-fluoro analogs show enhanced antitumor activity .
- Heterocyclic appendages : Thiophene-2-carboximidamide derivatives exhibit potent H₃ receptor antagonism (e.g., compound 39 in SAR studies) .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Standardized assay conditions : Control variables like pH, temperature, and enzyme concentration.
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural verification : Confirm compound identity via XRD or 2D NMR to rule out isomer interference .
Q. What computational strategies aid in optimizing this compound for target specificity?
- Docking studies : Molecular docking with EZH2 (PDB: 5LS6) or DAAO (PDB: 3E9G) identifies key interactions (e.g., hydrogen bonding with Glu542 in EZH2) .
- QM/MM simulations : Model radical cyclization pathways to refine reaction conditions .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .
Q. Which advanced analytical methods differentiate isomeric or polymorphic forms of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
